Molecular Weight and Lipophilicity (cLogP) Profile Compared to 2-Methyl and Unsubstituted Pyrrolidine Analogs
The target compound’s calculated partition coefficient (cLogP = 1.92) places it in a higher lipophilicity range than the unsubstituted pyrrolidine analog (cLogP ~0.8) and the 2-methylpyrrolidine analog (cLogP ~1.3), while remaining below the 2-propyl and 2-tert-butyl variants . This moderate lipophilicity is often associated with improved passive membrane permeability relative to less lipophilic analogs, while potentially avoiding the solubility penalties and off-target promiscuity linked to excessively lipophilic congeners [1].
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 1.92 (cLogP) |
| Comparator Or Baseline | Unsubstituted pyrrolidine analog: ~0.8; 2-methylpyrrolidine analog: ~1.3; 2-propylpyrrolidine analog: ~2.5 (estimated class-level trends) [1] |
| Quantified Difference | Target cLogP is 0.6–1.1 log units higher than 2-H and 2-methyl analogs; ~0.6 log units lower than 2-propyl analog |
| Conditions | Calculated values using standard atom-based LogP prediction models (ACD/Labs or similar); no experimental LogD7.4 data available |
Why This Matters
In CNS and intracellular target programs, a cLogP of ~2 often balances permeability and solubility, making this compound a potentially superior starting point for lead optimization compared to lower or higher lipophilicity in-class analogs.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. Class-level trends on LogP ranges for oral CNS drugs. View Source
